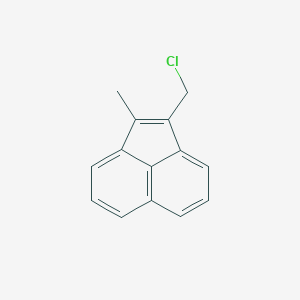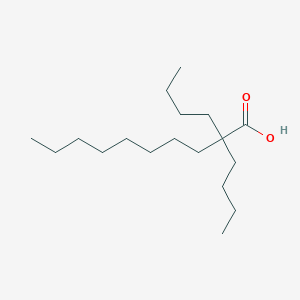
2,2-Dibutyldecanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dibutyldecanoic acid is an organic compound belonging to the class of carboxylic acids. It is characterized by a decanoic acid backbone with two butyl groups attached to the second carbon atom. This structural configuration imparts unique chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2,2-Dibutyldecanoic acid can be synthesized through several methods. One common approach involves the alkylation of decanoic acid with butyl halides in the presence of a strong base such as sodium hydride. The reaction typically proceeds under reflux conditions, ensuring the complete substitution of hydrogen atoms on the second carbon with butyl groups.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. The process often includes purification steps such as distillation and recrystallization to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 2,2-Dibutyldecanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The butyl groups can be substituted with other alkyl or functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenation reactions often employ reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed:
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2,2-Dibutyldecanoic acid finds applications in several fields:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its use in drug development, especially in designing molecules with enhanced pharmacokinetic properties.
Industry: It serves as a precursor in the manufacture of specialty chemicals, lubricants, and plasticizers.
Wirkmechanismus
The mechanism by which 2,2-dibutyldecanoic acid exerts its effects involves interactions with specific molecular targets. The carboxylic acid group can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the butyl groups may interact with hydrophobic regions of proteins or cell membranes, affecting their activity and stability.
Vergleich Mit ähnlichen Verbindungen
Decanoic acid: Lacks the butyl groups, resulting in different chemical properties.
2,2-Dimethyldecanoic acid: Contains methyl groups instead of butyl groups, leading to variations in reactivity and applications.
2,2-Diethyldecanoic acid: Features ethyl groups, which also alter its chemical behavior compared to 2,2-dibutyldecanoic acid.
Uniqueness: The presence of two butyl groups in this compound imparts unique hydrophobic characteristics and steric effects, distinguishing it from other similar compounds. These properties make it particularly useful in applications requiring specific solubility and reactivity profiles.
Eigenschaften
CAS-Nummer |
67358-58-1 |
|---|---|
Molekularformel |
C18H36O2 |
Molekulargewicht |
284.5 g/mol |
IUPAC-Name |
2,2-dibutyldecanoic acid |
InChI |
InChI=1S/C18H36O2/c1-4-7-10-11-12-13-16-18(17(19)20,14-8-5-2)15-9-6-3/h4-16H2,1-3H3,(H,19,20) |
InChI-Schlüssel |
JUQQBXJTNZRORL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC(CCCC)(CCCC)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4-Hydroxybutyl)(propyl)amino]-1-(4-hydroxyphenyl)propyl 3,4,5-trimethoxybenzoate](/img/structure/B14466966.png)

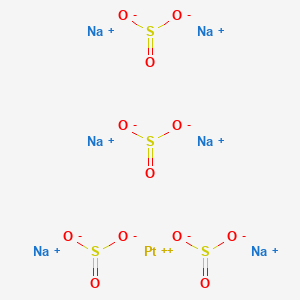
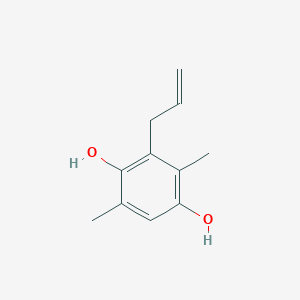
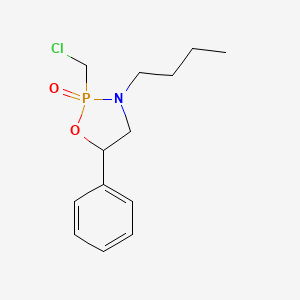
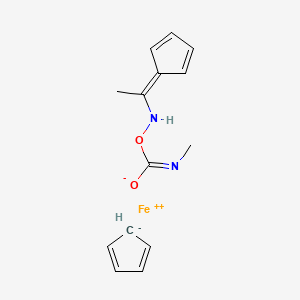
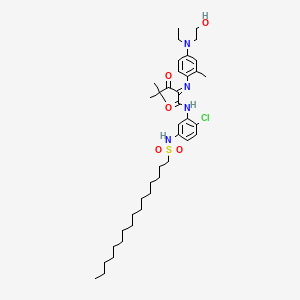
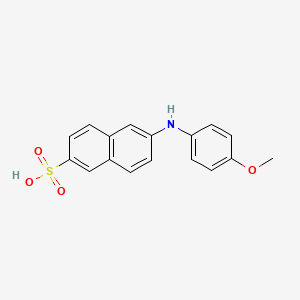
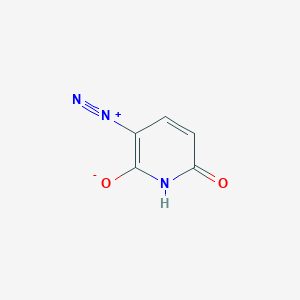
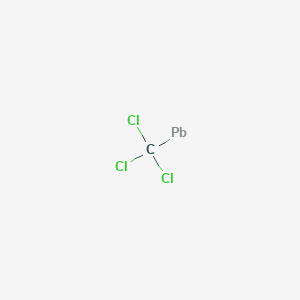
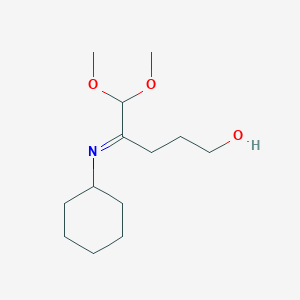
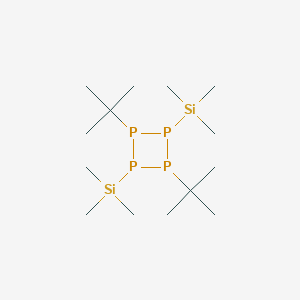
![Morpholine, 4-[1-(1-cyclohexen-1-yl)ethenyl]-](/img/structure/B14467040.png)
